

# Application Notes and Protocols for PF-05175157 in In Vitro Assays

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## Compound of Interest

Compound Name: PF-05175157

Cat. No.: B609954

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## Introduction

**PF-05175157** is a potent, orally bioavailable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC) 1 and 2.[1] ACC is a critical enzyme in the de novo lipogenesis pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA.[2][3] By inhibiting both ACC isoforms, **PF-05175157** effectively blocks fatty acid synthesis and can modulate cellular metabolism.[3][4] These characteristics make it a valuable tool for investigating the role of fatty acid metabolism in various physiological and pathological processes, including metabolic diseases, oncology, and infectious diseases.[2][5][6] This document provides detailed information on the solubility of **PF-05175157** and protocols for its preparation for use in in vitro assays.

## Data Presentation: Solubility and Inhibitory Concentrations

A clear understanding of the solubility and potency of **PF-05175157** is crucial for accurate and reproducible experimental design. The following tables summarize key quantitative data for this compound.

Table 1: Solubility of **PF-05175157**

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	20.27 - 30	50 - 73.98	Warming and sonication may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[7][8]
Ethanol	8.11	20	

Note: The molecular weight of **PF-05175157** is 405.49 g/mol .[7]

Table 2: In Vitro Inhibitory Activity of **PF-05175157**

Target	Species	IC <sub>50</sub> (nM)	EC <sub>50</sub> (nM)	Assay Conditions
ACC1	Human	27.0[4][7][8][9]	Cell-free assay	
ACC2	Human	33.0[4][7][8][9]	Cell-free assay	
ACC1	Rat	23.5[4][7][8][9]	Cell-free assay	
ACC2	Rat	50.4[4][7][8][9]	Cell-free assay	
Malonyl-CoA formation	Rat	30	In rat hepatocytes[7][8]	
[ <sup>14</sup> C]acetate incorporation into lipids	Rat	326	In rats[7]	

## Experimental Protocols

## Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of **PF-05175157** in DMSO.

Materials:

- **PF-05175157** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or sonicator (optional)

Procedure:

- Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of **PF-05175157** needed using the following formula:  $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$   
 $\text{Mass (mg)} = 0.050 \text{ mol/L} \times 0.001 \text{ L} \times 405.49 \text{ g/mol} \times 1000 \text{ mg/g} = 20.27 \text{ mg}$
- Weigh the compound: Carefully weigh out 20.27 mg of **PF-05175157** powder and place it into a sterile microcentrifuge tube.
- Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the **PF-05175157** powder.
- Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied.<sup>[7]</sup> Visually inspect the solution to ensure there are no visible particles.
- Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.<sup>[7]</sup>

## Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to final working concentrations in cell culture medium.

Materials:

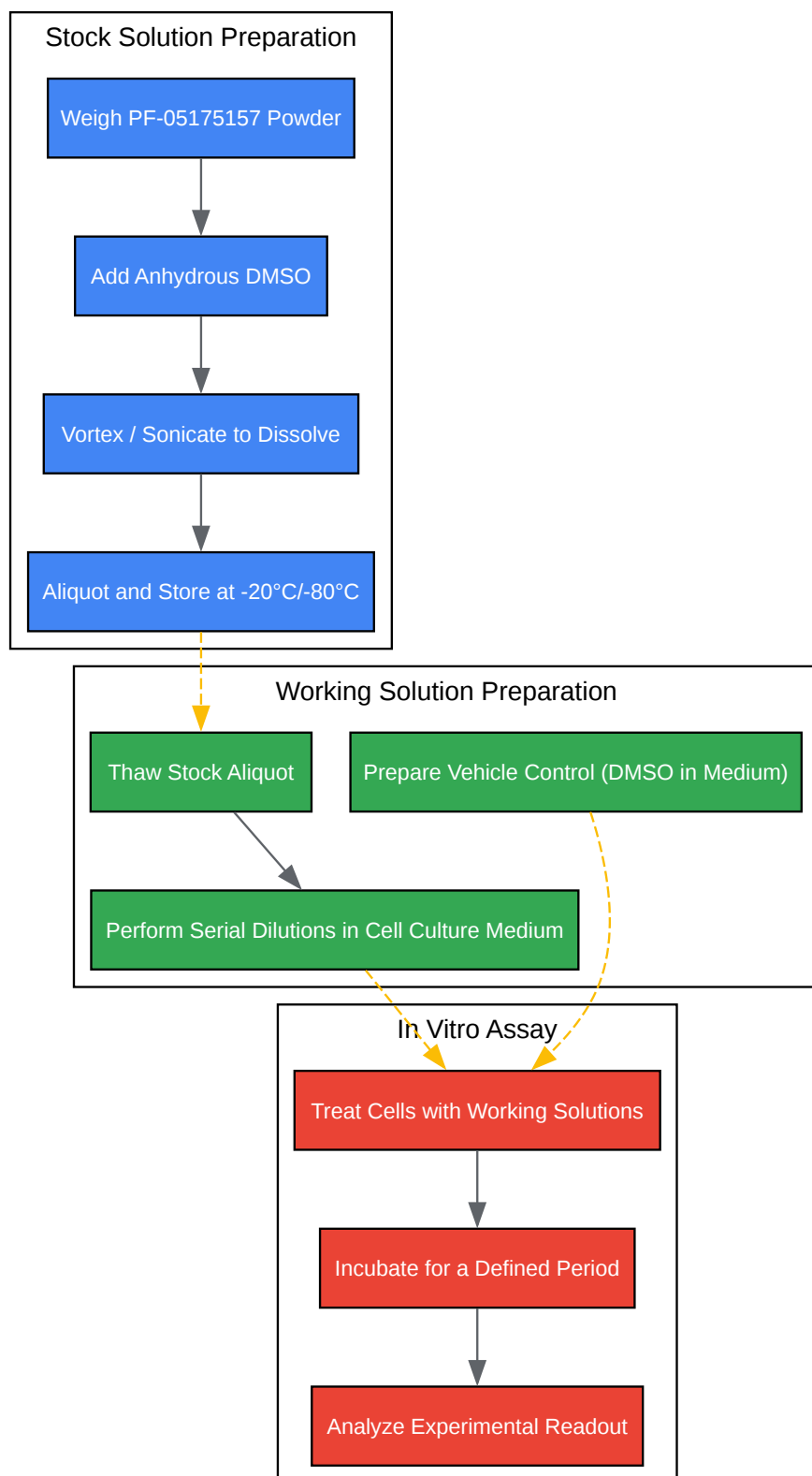
- 50 mM **PF-05175157** stock solution in DMSO
- Appropriate cell culture medium
- Sterile microcentrifuge tubes or multi-well plates

Procedure:

- Determine the final desired concentrations: Decide on the range of concentrations to be tested in your assay (e.g., 1 nM, 10 nM, 100 nM, 1  $\mu$ M, 10  $\mu$ M).
- Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the final working concentrations.
  - Example for a 10  $\mu$ M working solution: To prepare 1 mL of a 10  $\mu$ M working solution from a 50 mM stock, you would perform a 1:5000 dilution. This can be achieved in a stepwise manner. For instance, first dilute the 50 mM stock 1:100 in medium to get a 500  $\mu$ M intermediate solution. Then, dilute this intermediate solution 1:50 in medium to get the final 10  $\mu$ M concentration.
- Vehicle control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of **PF-05175157** used in the assay to account for any solvent effects. For example, if the highest concentration of **PF-05175157** results in a final DMSO concentration of 0.1%, all wells, including the vehicle control, should contain 0.1% DMSO.
- Treatment of cells: Replace the existing medium in your cell culture plates with the medium containing the desired concentrations of **PF-05175157** or the vehicle control.

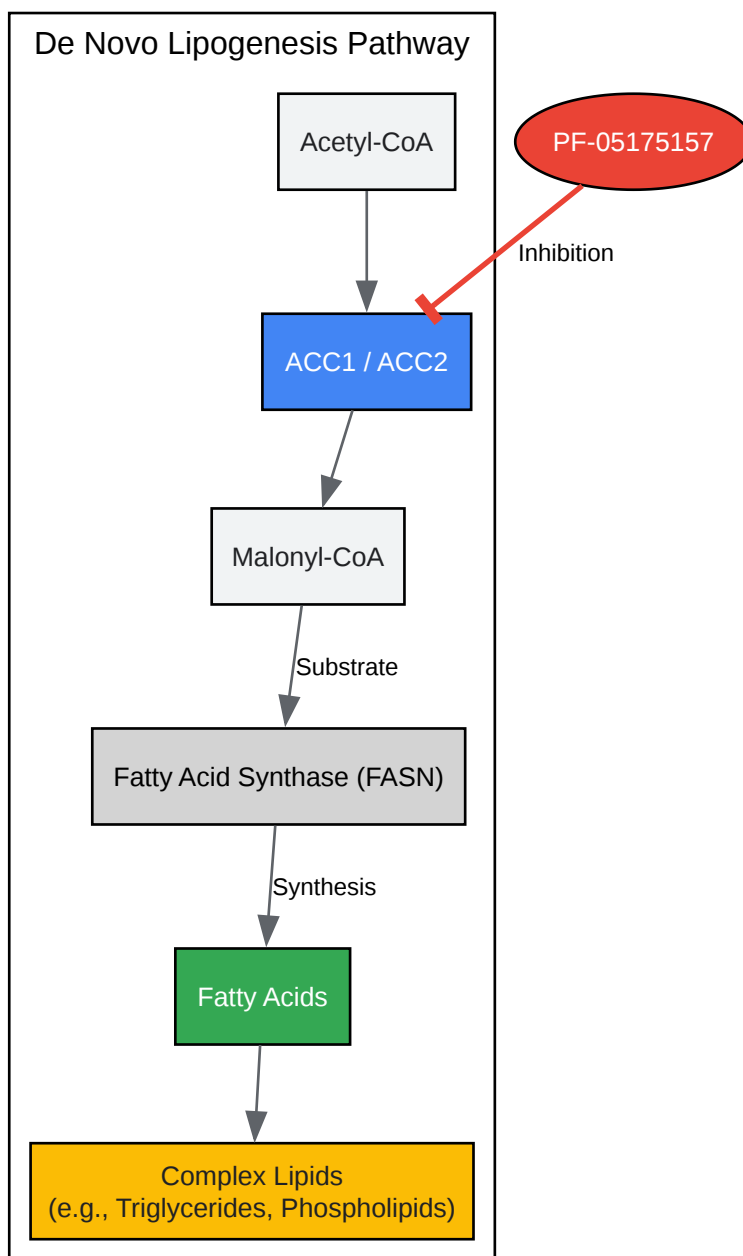
- Incubation: Incubate the cells for the desired period as determined by your experimental design. One study describes a 5-hour incubation period for rat hepatocytes.[8]

## Mandatory Visualizations



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Caption: Experimental workflow for preparing **PF-05175157**.



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Caption: Inhibition of the De Novo Lipogenesis Pathway by **PF-05175157**.

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